molecular formula C13H18BrNO3S B2808834 4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide CAS No. 2195939-78-5

4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide

Cat. No.: B2808834
CAS No.: 2195939-78-5
M. Wt: 348.26
InChI Key: HRRJWIYXNDJNIN-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H18BrNO3S and its molecular weight is 348.26. The purity is usually 95%.
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Scientific Research Applications

Photostabilization of Polyvinyl Chloride

Thiophene derivatives, including compounds similar to 4-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide, have been investigated for their ability to reduce the photodegradation of polyvinyl chloride (PVC). These materials can significantly lower the rate of PVC degradation, potentially through direct absorption of UV radiation or electrostatic interaction with PVC (Balakit et al., 2015).

Synthesis Methodologies

Research has been conducted on the synthesis of similar thiophene derivatives, demonstrating various methodologies, such as direct lithiations and bromination reactions. These methods provide insights into the efficient synthesis of such compounds (Bar & Martin, 2021).

Practical Synthesis of Pharmaceutical Compounds

Thiophene derivatives have been used in the practical synthesis of pharmacologically active compounds. For instance, they have been involved in the synthesis of orally active CCR5 antagonists, highlighting their relevance in medicinal chemistry (Ikemoto et al., 2005).

Asymmetric Bromohydroxylation

Research on the asymmetric bromohydroxylation of α,β-unsaturated carboxamides, including thiophene derivatives, has been carried out. This process results in chiral α-bromo-β-hydroxy carboxamides, which are significant in organic synthesis (George et al., 2007).

Copolymerization with Other Monomers

The copolymerization behavior of thiophene derivatives with commonly available monomers like methyl methacrylate and n-butyl acrylate has been studied. These derivatives exhibit very reactive monomer properties, useful in polymer science (Trumbo, 1992).

Electrophilic Substitution Reactions

Studies have also focused on the electrophilic substitution reactions of thiophene derivatives. These reactions are essential in the synthesis of a wide range of organic compounds, showcasing the versatility of thiophene derivatives in chemical synthesis (Clarke et al., 1973).

Enzyme Inhibition and Antioxidant Activity

Thiophene-2-carboxamide derivatives have been explored for their potential as enzyme inhibitors and antioxidants. The study of these derivatives contributes to the understanding of their biological activities and potential therapeutic applications (Kausar et al., 2021).

Properties

IUPAC Name

4-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c14-10-7-11(19-8-10)12(17)15-9-13(18-6-5-16)3-1-2-4-13/h7-8,16H,1-6,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRJWIYXNDJNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CS2)Br)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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